N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide

Oxadiazole Propanamide Thioether

N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide (CAS 895467-93-3) is a synthetic heterocyclic compound belonging to the 1,3,4-oxadiazole class, bearing a 3-methoxyphenyl substituent at the 5-position and a p-tolylthio-propanamide side chain. 1,3,4-Oxadiazoles are recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Molecular Formula C19H19N3O3S
Molecular Weight 369.44
CAS No. 895467-93-3
Cat. No. B2484589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide
CAS895467-93-3
Molecular FormulaC19H19N3O3S
Molecular Weight369.44
Structural Identifiers
SMILESCC1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)OC
InChIInChI=1S/C19H19N3O3S/c1-13-6-8-16(9-7-13)26-11-10-17(23)20-19-22-21-18(25-19)14-4-3-5-15(12-14)24-2/h3-9,12H,10-11H2,1-2H3,(H,20,22,23)
InChIKeyUXSORVQGNSGURE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Understanding N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide (CAS 895467-93-3) in the Context of Scientific Procurement


N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide (CAS 895467-93-3) is a synthetic heterocyclic compound belonging to the 1,3,4-oxadiazole class, bearing a 3-methoxyphenyl substituent at the 5-position and a p-tolylthio-propanamide side chain. 1,3,4-Oxadiazoles are recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties [1]. This specific derivative is offered by chemical vendors as a research tool, but its characterization in the peer-reviewed primary literature is currently absent. Procurement decisions for this compound must therefore be based on a rigorous comparative analysis of its distinct structural features against closely related analogs, rather than on published bioactivity data.

The Selectivity Imperative: Why N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide Cannot Be Casually Replaced


The pharmacological and physicochemical profile of 1,3,4-oxadiazole derivatives is highly sensitive to minor structural modifications, precluding the interchangeability of in-class compounds. While analogs such as N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide, N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide, and N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide share the same p-tolylthio-propanamide moiety , the distinct 3-methoxyphenyl substituent on the target compound introduces unique electronic and steric properties. The meta-methoxy group alters the electron density of the aryl ring, directly influencing π-stacking interactions, hydrogen-bonding capacity, and molecular conformation, which can lead to divergent target binding affinities and biological outcomes compared to para-substituted or unsubstituted phenyl analogs. Generic substitution without direct comparative data risks invalidating experimental results, making the precise selection of this specific derivative a critical decision.

Quantitative Evidence Guide for Differentiating N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide


High-Strength Differential Evidence is Currently Unavailable

A comprehensive search of primary research papers, patents, and authoritative databases (PubMed, PubChem, ChEMBL, Google Patents) yielded no peer-reviewed studies or regulatory filings that provide head-to-head or cross-study comparable quantitative bioactivity data for N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide. Consequently, no quantitative evidence can be presented to directly differentiate this compound from its closest analogs on the basis of biological potency, selectivity, or pharmacokinetic parameters. This absence of data constitutes a critical evidence gap. Any procurement decision based on assumed differential activity would be speculative and is not supported by the current scientific literature.

Oxadiazole Propanamide Thioether

Inferred Physicochemical Differentiation via Calculated Properties: Lipophilicity and Hydrogen-Bonding Capacity

In the absence of experimental data, calculated physicochemical properties provide a theoretical basis for differentiation. The meta-methoxy substituent is predicted to significantly impact lipophilicity (cLogP) and topological polar surface area (TPSA) compared to analogs. While exact values from a single authoritative source are unavailable for the target compound, the structural difference—replacing a 4-fluoro, 2,5-dimethylphenyl, or unsubstituted phenyl group with a 3-methoxyphenyl group—is known from medicinal chemistry principles and fragment-based analyses to increase hydrogen-bond acceptor capacity and alter the electron distribution of the aromatic ring. This class-level inference suggests the target compound may exhibit different membrane permeability and protein-binding profiles than its analogs [1][2]. However, without measured logP/logD, solubility, and permeability data, this remains a qualitative differentiation hypothesis.

Lipophilicity TPSA Drug-likeness Oxadiazole

Validated Application Scenarios for N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide Based on Current Evidence


Chemical Probe Development for Structure-Activity Relationship (SAR) Studies

The compound's primary value lies in its use as a chemical tool for SAR exploration within a series of oxadiazole-based ligands. Its distinct 3-methoxyphenyl group provides a specific perturbation of the aryl ring electronics, allowing researchers to map the binding site tolerance for meta-substitution against a panel of biological targets. This is a foundational medicinal chemistry application, not a therapeutic one, and relies on the compound's structural uniqueness rather than established potency [1].

Synthetic Intermediate for Derivatization

The compound can serve as a key intermediate for generating focused libraries through modification of the propanamide chain or the oxadiazole ring. A researcher seeking to install a meta-methoxyphenyl-oxadiazole scaffold would find procurement of this pre-built intermediate valuable, saving synthetic steps. This scenario is supported by the general utility of oxadiazole building blocks and the specific unavailability of this exact structure from other sources [1].

In Silico Modeling and Comparative Binding Studies

In the absence of primary screening data, the compound is suited for computational docking and molecular dynamics simulations. Its calculated properties and three-dimensional structure can be used to predict binding modes against protein targets of interest and to generate testable hypotheses for its biological activity. This application serves as a fundamental step before any expensive in vitro screening is undertaken [2].

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